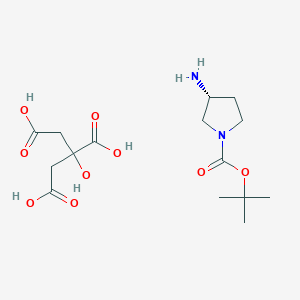

(R)-1-Boc-3-Aminopyrrolidine citrate

Description

Significance of Enantiomerically Pure Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The five-membered pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, bioactive compounds, and FDA-approved pharmaceuticals. nih.gov Its significance in modern organic and medicinal chemistry stems from several key features. As a saturated heterocycle, the pyrrolidine scaffold possesses a non-planar, three-dimensional (3D) geometry. nih.gov This 3D shape offers a greater exploration of chemical space compared to flat, two-dimensional aromatic rings, which can lead to improved pharmacological properties such as solubility and lipophilicity. nih.gov

The presence of up to four stereogenic carbon atoms in a pyrrolidine ring allows for a high degree of stereochemical complexity and diversity. nih.gov Since biological systems like proteins and enzymes are inherently chiral, the ability to synthesize enantiomerically pure compounds is crucial. nih.gov A specific enantiomer of a drug can be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov Consequently, the development of synthetic methods to access enantiomerically pure pyrrolidine scaffolds is a central goal in drug discovery. whiterose.ac.uk These scaffolds act as versatile building blocks, enabling chemists to construct complex molecules with precise control over their stereochemistry, which is essential for optimizing interactions with biological targets. nih.govenamine.net

Contextualizing (R)-1-Boc-3-Aminopyrrolidine Citrate (B86180) within Asymmetric Synthetic Methodologies

(R)-1-Boc-3-Aminopyrrolidine citrate is a specialized chemical entity that exemplifies the "chiral building block" approach in asymmetric synthesis. guidechem.com In this methodology, a molecule's chirality is introduced early in a synthetic sequence using an enantiomerically pure starting material or intermediate. mdpi.com The core of this compound is the (R)-3-aminopyrrolidine structure, which provides the essential chiral framework.

The compound features two key functional groups that dictate its utility:

The Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be removed selectively under mild acidic conditions, allowing for further functionalization at the ring nitrogen. guidechem.com

The Chiral Amine: The primary amino group at the C3 position is a nucleophilic handle for a wide range of chemical transformations, such as amide bond formation or alkylation. Crucially, its position on a stereochemically defined (R)-configured carbon atom allows for the transfer of chirality into a larger target molecule. guidechem.comchemimpex.com

The citrate component is an anionic counter-ion, forming a salt with the protonated aminopyrrolidine. This salt formation often improves the compound's physical properties, such as crystallinity and stability, making it easier to handle and purify compared to the free base. In synthesis, it is the (R)-1-Boc-3-aminopyrrolidine cation that serves as the active chiral synthon. It is employed as a key intermediate in the synthesis of various biologically active molecules, including pharmaceutical agents where the specific stereochemistry of the pyrrolidine ring is critical for activity. chemicalbook.comsigmaaldrich.comnordmann.global For instance, it has been used in the preparation of Histamine (B1213489) H₃ receptor antagonists. chemicalbook.comsigmaaldrich.com

Research Data & Chemical Properties

The utility of (R)-1-Boc-3-aminopyrrolidine as a chiral building block is underpinned by its specific chemical and physical properties. The data presented below pertains to the active component, (R)-1-Boc-3-aminopyrrolidine.

Table 1: Physicochemical Properties of (R)-1-Boc-3-Aminopyrrolidine

Interactive data table. Click on headers to sort.

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₉H₁₈N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 186.25 g/mol | sigmaaldrich.com |

| CAS Number | 147081-49-0 | guidechem.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | guidechem.com |

| Boiling Point | 243-244 °C | sigmaaldrich.com |

| Density | 1.098 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.472 | sigmaaldrich.com |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; sparingly soluble in water. | guidechem.com |

Table 2: Applications in Synthesis

This table summarizes documented uses of (R)-1-Boc-3-aminopyrrolidine as a synthetic intermediate.

| Application Area | Target Molecule Class / Example | Reference(s) |

|---|---|---|

| Medicinal Chemistry | Histamine 3 (H₃) receptor antagonists | chemicalbook.comsigmaaldrich.com |

| Peptide Synthesis | Descarboxamide and Nα-methylated analogs of proline amides | chemicalbook.comsigmaaldrich.com |

| Pharmaceutical Intermediates | Chiral drugs and biologically active molecules | guidechem.comnordmann.global |

Properties

IUPAC Name |

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUMDLIQNLTSLJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for R 1 Boc 3 Aminopyrrolidine

Stereoselective Routes to (R)-1-Boc-3-Aminopyrrolidine

The synthesis of enantiomerically pure (R)-1-Boc-3-aminopyrrolidine relies on several key stereoselective strategies. These approaches are designed to control the three-dimensional arrangement of atoms, ensuring the desired (R)-configuration at the C3 position of the pyrrolidine (B122466) ring.

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.comresearchgate.net This approach leverages the inherent chirality of these molecules to build more complex chiral targets. mdpi.com Common natural precursors include amino acids, carbohydrates, terpenes, and alkaloids. mdpi.com For the synthesis of (R)-1-Boc-3-aminopyrrolidine, natural precursors such as D-aspartic acid and L-glutamic acid can be employed, as their stereocenters can be strategically manipulated to form the desired pyrrolidine ring with the correct stereochemistry. The synthesis often involves a series of transformations, including cyclization, reduction, and protection/deprotection steps, to convert the natural precursor into the target molecule.

Asymmetric Catalysis in the Formation of (R)-1-Boc-3-Aminopyrrolidine (e.g., Biocatalysis, Organocatalysis, Metal-Catalyzed Methods)

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach to chiral synthesis.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions. nih.govnih.gov For the synthesis of chiral amines like (R)-1-Boc-3-aminopyrrolidine, transaminases are particularly useful. unipi.itmdpi.com These enzymes can catalyze the asymmetric amination of a ketone precursor, 1-Boc-3-pyrrolidinone, to directly yield the desired (R)-amine with high enantioselectivity. unipi.it Other biocatalytic methods may involve the use of reductases for the stereoselective reduction of imines or other prochiral precursors. nih.govnih.gov

Organocatalysis: Chiral organic molecules can also act as catalysts to induce stereoselectivity. mdpi.com For the synthesis of pyrrolidines, proline and its derivatives are often used as organocatalysts in reactions such as asymmetric Michael additions and aldol (B89426) reactions to construct the chiral pyrrolidine ring. mdpi.com These catalysts work by forming transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively with the substrate.

Metal-Catalyzed Methods: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. Rhodium- and ruthenium-catalyzed asymmetric hydrogenation of enamines or other unsaturated precursors can be an effective method to introduce the chiral amine functionality. mdpi.com Another approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can construct the pyrrolidine ring with high stereocontrol. researchgate.net

| Catalytic Method | Catalyst Type | Precursor Example | Key Transformation |

| Biocatalysis | Transaminase | 1-Boc-3-pyrrolidinone | Asymmetric amination |

| Organocatalysis | Chiral amine (e.g., proline derivative) | α,β-Unsaturated aldehyde and amine | Asymmetric Michael addition |

| Metal-Catalysis | Chiral Rhodium complex | N-Boc-3-pyrroline | Asymmetric hydrogenation |

Kinetic and Dynamic Kinetic Resolution Techniques Applied to Aminopyrrolidine Precursors

Resolution techniques are employed to separate a racemic mixture of a chiral compound into its individual enantiomers.

Kinetic Resolution (KR): This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. rsc.orgnih.gov One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. rsc.org A significant drawback of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. mdpi.comnih.gov Enzymatic methods, particularly using lipases for the acylation of racemic 3-aminopyrrolidine, are a common approach for the kinetic resolution of aminopyrrolidine precursors. rsc.org

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the resolution step with an in situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. mdpi.com DKR often involves a combination of a chiral catalyst for the resolution and a racemization catalyst. For aminopyrrolidine precursors, this can be achieved through methods like asymmetric hydrogenation of a racemic enamine that is in equilibrium with its prochiral imine. mdpi.comrsc.org

| Resolution Technique | Key Principle | Maximum Theoretical Yield | Example Application |

| Kinetic Resolution (KR) | Different reaction rates of enantiomers | 50% | Enzymatic acylation of racemic 3-aminopyrrolidine |

| Dynamic Kinetic Resolution (DKR) | Resolution combined with in situ racemization | 100% | Asymmetric hydrogenation of a racemic enamine |

Strategic Implementation of Amine Protecting Groups (Boc) in (R)-1-Boc-3-Aminopyrrolidine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comjk-sci.com Its strategic implementation is crucial in the synthesis of (R)-1-Boc-3-aminopyrrolidine for several reasons. The Boc group deactivates the nitrogen atom, preventing it from undergoing undesired side reactions during subsequent synthetic transformations. total-synthesis.com It is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This stability allows for selective manipulation of other functional groups within the molecule.

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often proceeds without affecting other acid-labile protecting groups. jk-sci.comfishersci.co.ukresearchgate.net This orthogonality makes the Boc group compatible with a variety of other protecting groups used in complex, multi-step syntheses. total-synthesis.com

Role of Salt Formation (Citrate) in the Isolation and Purification of (R)-1-Boc-3-Aminopyrrolidine for Research Applications

In the isolation and purification of chiral amines like (R)-1-Boc-3-aminopyrrolidine, salt formation can be a highly effective technique. The formation of a salt with a suitable acid can facilitate the crystallization of the desired amine from a solution, thereby separating it from impurities. Citric acid, a tricarboxylic acid, is a potential candidate for this purpose. The formation of the citrate (B86180) salt of (R)-1-Boc-3-aminopyrrolidine introduces multiple hydrogen bonding sites, which can lead to the formation of a well-defined crystalline lattice. This crystalline nature often results in a solid that is easier to handle and purify by recrystallization compared to the free base, which may be an oil or a low-melting solid. The choice of the acid for salt formation is critical and can influence the physical properties of the resulting salt, such as its solubility and melting point. While specific research on the citrate salt of (R)-1-Boc-3-aminopyrrolidine is not extensively detailed in the provided search results, the general principle of using salt formation for the purification of amines is a well-established practice in organic chemistry. This method can also be used as a means of resolving racemic mixtures if a chiral acid is used, a process known as classical resolution.

Stereochemical Purity Assessment and Control in R 1 Boc 3 Aminopyrrolidine Synthesis

Chromatographic Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of chiral compounds like (R)-1-Boc-3-aminopyrrolidine. chromatographyonline.com This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). researchgate.net Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used method for the separation and analysis of enantiomers due to its versatility and high efficiency. chromatographyonline.comnih.gov The separation is achieved by forming transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based columns, particularly those with cellulose (B213188) or amylose (B160209) derivatives, are among the most effective and broadly applicable CSPs. chromatographyonline.com

For aminopyrrolidines and related structures, normal-phase HPLC is often employed. A typical method involves a chiral column, such as a Chiralpak series column, with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol. researchgate.net Additives such as trifluoroacetic acid may be used to improve peak shape and resolution.

Table 1: Illustrative Chiral HPLC Conditions for Analysis of a Related Chiral Amine

| Parameter | Condition |

|---|---|

| Column | Chiralpak-IC3 (250 x 4.6 mm, 3µm) researchgate.net |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) (95:5 v/v) with 0.2% Trifluoroacetic Acid researchgate.net |

| Flow Rate | Isocratic |

| Detection | UV |

| Diluent | Isopropyl Alcohol researchgate.net |

In some cases, derivatization of the amine with a suitable achiral reagent can enhance volatility or improve interaction with the stationary phase, facilitating better separation. nih.gov

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique, particularly for volatile or semi-volatile compounds. wiley.comgcms.cz The separation mechanism relies on the formation of transient diastereomeric associates between the analytes and a chiral stationary phase, which is typically a derivatized cyclodextrin (B1172386) coated onto a fused silica (B1680970) capillary column. researchgate.netwiley.com

For amines, derivatization is often necessary to improve thermal stability and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov The choice of cyclodextrin derivative and the operating temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. wiley.com

Table 2: Common Chiral Stationary Phases for Gas Chromatography

| CSP Type | Common Applications |

|---|---|

| Amino Acid Derivatives | Separation via hydrogen bonding interactions. researchgate.net |

| Terpene-derived Metal Complexes | Separation via coordination. researchgate.net |

| Modified Cyclodextrins | Broadly applicable for separation via inclusion complex formation. researchgate.net |

Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR with Chiral Shift Reagents)

While chromatography quantifies enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for stereochemical elucidation and purity assessment without requiring physical separation. researchgate.net In a standard NMR experiment, enantiomers are indistinguishable because they produce identical spectra. However, in a chiral environment, they can be differentiated.

This is achieved by using Chiral Discriminating Agents (CDAs), which fall into two main categories: Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs). bohrium.comnih.gov

Chiral Solvating Agents (CSAs): These agents are added to the NMR sample and form rapidly equilibrating, transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes have slightly different magnetic environments, resulting in separate, distinguishable signals (chemical shift non-equivalence, ΔΔδ) for the two enantiomers in the NMR spectrum. nih.gov The relative integration of these signals provides a direct measure of the enantiomeric ratio. nih.gov

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)). nih.govlibretexts.org When a chiral analyte containing a Lewis basic site (like the amino group in aminopyrrolidine) coordinates to the chiral lanthanide complex, it experiences significant changes in its chemical shifts. libretexts.org Because the two enantiomers interact differently with the chiral reagent, they form diastereomeric complexes that result in well-separated signals in the NMR spectrum, allowing for quantification. libretexts.org

The choice of the appropriate chiral discriminating agent and the experimental conditions (solvent, temperature, concentration) are crucial for achieving effective enantiodifferentiation. bohrium.com

Factors Governing Stereoselectivity and Diastereoselectivity in (R)-1-Boc-3-Aminopyrrolidine Formation

Achieving high stereochemical purity in the synthesis of (R)-1-Boc-3-aminopyrrolidine is critically dependent on controlling the stereoselectivity and diastereoselectivity of the key bond-forming reactions. mdpi.com The pyrrolidine (B122466) ring is a common motif in bioactive compounds, and numerous stereoselective synthetic strategies have been developed. nih.gov

The primary methods for controlling stereochemistry include:

Asymmetric Catalysis: This is one of the most efficient approaches, where a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer. lookchem.com For pyrrolidine synthesis, this can involve catalytic hydrogenation, cycloaddition reactions, or multicomponent reactions. nih.govwikipedia.org The choice of metal (e.g., Rhodium, Ruthenium, Copper) and the chiral ligand are paramount in determining the efficiency and selectivity of the transformation. lookchem.comnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Phenylglycinol is an example of a chiral auxiliary that has been used to synthesize trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.govacs.org

Substrate Control: When the starting material is already chiral (i.e., from the "chiral pool," such as amino acids like proline or hydroxyproline), its existing stereocenters can influence the formation of new stereocenters. mdpi.com

Reaction Conditions: Temperature, solvent, and the nature of reagents (e.g., Lewis acids) can have a profound impact on the stereochemical outcome. lookchem.comorganic-chemistry.org Lower reaction temperatures often lead to higher selectivity by amplifying the small energy differences between the diastereomeric transition states. lookchem.com Lewis acids can influence selectivity by coordinating to reactants and altering the geometry of the transition state. nih.govorganic-chemistry.org

Table 3: Key Factors Influencing Stereoselectivity in Pyrrolidine Synthesis

| Factor | Influence on Stereochemistry | Example Application |

|---|---|---|

| Chiral Catalyst | Directs the formation of a specific enantiomer or diastereomer through a low-energy transition state. lookchem.com | Rhodium or copper catalysts in asymmetric cycloadditions or C-H insertion reactions. wikipedia.orgnih.gov |

| Chiral Auxiliary | A covalently bonded chiral group that sterically hinders one face of the molecule, guiding reagent attack. acs.org | Use of (R)-phenylglycinol to direct Grignard additions. nih.gov |

| Lewis Acid | Coordinates to reactants, altering transition state geometry and favoring a specific stereochemical pathway. organic-chemistry.org | Yb(OTf)₃ and TiCl₄ have been used to promote diastereoselective multicomponent reactions to form pyrrolidines. nih.govorganic-chemistry.org |

| Temperature | Lower temperatures can increase the energy difference between competing transition states, enhancing selectivity. lookchem.com | Asymmetric additions of diethylzinc (B1219324) to aldehydes show improved enantioselectivity at 0°C compared to higher temperatures. lookchem.com |

| Solvent | Can influence reactant conformation, transition state stability, and catalyst activity. | The stereochemical outcome of additions to pyroglutamic acid-derived iminiums can be controlled by the choice of protecting group and conditions. acs.org |

By carefully selecting the synthetic route and optimizing these factors, chemists can produce (R)-1-Boc-3-aminopyrrolidine with the high enantiomeric purity required for its intended applications.

Applications of R 1 Boc 3 Aminopyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Nitrogen-Containing Heterocycles Utilizing the (R)-1-Boc-3-Aminopyrrolidine Scaffold

The pyrrolidine (B122466) ring is a privileged scaffold in many biologically relevant molecules, and (R)-1-Boc-3-aminopyrrolidine serves as a key starting material for more complex nitrogen-containing heterocyclic systems. nih.govnih.gov The inherent chirality of the building block is transferred to the final product, directing the stereochemical outcome of subsequent transformations.

Synthetic strategies often involve using the existing pyrrolidine as a foundation upon which new rings are fused or appended. For instance, the primary amino group at the C-3 position can act as a nucleophile to initiate cyclization reactions with bifunctional electrophiles, leading to the formation of bicyclic structures. The stereocenter at C-3 influences the conformation of the transition state, thereby guiding the stereoselectivity of the ring closure.

Research in this area has demonstrated various methods for these transformations:

Intramolecular Cyclization: After elongation of a side chain attached to the 3-amino group, intramolecular reactions can lead to the formation of fused or spirocyclic systems. The stereochemistry of the original pyrrolidine ring dictates the facial selectivity of the cyclization.

Pictet-Spengler Type Reactions: The amino group can be converted into an imine, which then undergoes cyclization onto an appropriately positioned aromatic or heteroaromatic ring, a key step in the synthesis of various alkaloid-like structures.

Multi-component Reactions: (R)-1-Boc-3-aminopyrrolidine can participate in multi-component reactions, such as the Ugi or Passerini reactions, to construct complex heterocyclic frameworks in a single step, with the stereochemistry controlled by the chiral starting material.

The following table summarizes representative transformations for synthesizing nitrogen-containing heterocycles.

| Starting Material | Reagent(s) | Product Type | Key Transformation |

| (R)-1-Boc-3-aminopyrrolidine | 1. Acylation with a haloacyl chloride2. Base-induced cyclization | Fused bicyclic lactam | Intramolecular N-alkylation |

| (R)-1-Boc-3-aminopyrrolidine | 1. Reductive amination with an aldehyde containing a masked electrophile2. Deprotection and cyclization | Substituted piperidines/azepanes | Intramolecular cyclization |

| (R)-1-Boc-3-aminopyrrolidine | Aryl- or heteroaryl-acetaldehyde | Tetrahydro-β-carboline derivatives | Pictet-Spengler reaction |

Formation of Chiral Amides, Ureas, and Carbamates Derived from the Amino Group of (R)-1-Boc-3-Aminopyrrolidine

The primary amino group of (R)-1-Boc-3-aminopyrrolidine is a key functional handle for derivatization. It readily reacts with a variety of electrophiles to form stable, chiral amides, ureas, and carbamates. ambeed.com These reactions are fundamental in peptide synthesis and for linking the chiral scaffold to other molecular fragments. rsc.orgresearchgate.net

Chiral Amides: The synthesis of chiral amides is typically achieved by reacting the aminopyrrolidine with activated carboxylic acids, such as acyl chlorides or acid anhydrides, or by using standard peptide coupling reagents (e.g., EDC, T3P). rsc.org These methods are generally high-yielding and proceed without racemization at the chiral center of the pyrrolidine.

Chiral Ureas: Unsymmetrical ureas are synthesized by reacting the amino group with isocyanates. organic-chemistry.org Alternatively, a one-pot synthesis can be achieved by activating the Boc-protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ, which then reacts with another amine. researchgate.net

Chiral Carbamates: Carbamates are formed by the reaction of the amine with chloroformates or by trapping in situ generated isocyanates with alcohols. organic-chemistry.org Recent methodologies also allow for the direct conversion of Boc-protected amines into carbamates, offering a more sustainable approach. nih.gov

The table below outlines common synthetic routes to these derivatives.

| Derivative | Reagent(s) | Reaction Type |

| Amide | Carboxylic acid + Coupling agent (e.g., EDC, HATU) | Acylation |

| Amide | Acyl chloride or Anhydride | Acylation |

| Urea | Isocyanate | Nucleophilic Addition |

| Urea | Amine + Phosgene equivalent (e.g., CDI) | Carbonylation |

| Carbamate | Chloroformate (e.g., Benzyl chloroformate) | Carbamoylation |

| Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamoylation |

Functionalization and Derivatization of the Pyrrolidine Ring System of (R)-1-Boc-3-Aminopyrrolidine

Beyond reactions at the amino group, the pyrrolidine ring itself can be further functionalized. While the C-H bonds of the saturated ring are generally less reactive, modern synthetic methods allow for their selective modification.

One key strategy involves the deprotection of the ring nitrogen by removing the Boc group, followed by N-alkylation or N-arylation to introduce substituents. This is a common step in multi-step syntheses to incorporate the pyrrolidine core into a larger framework. For example, after coupling a moiety to the 3-amino group, the Boc group can be removed and the ring nitrogen can be functionalized to complete the synthesis of a target molecule. google.com

Another approach is the directed functionalization of the C-H bonds of the pyrrolidine ring. Sparteine-mediated asymmetric lithiation of N-Boc pyrrolidine allows for the deprotonation at a carbon adjacent to the nitrogen, followed by trapping with an electrophile. researchgate.net While this is typically applied to the C2 position of the parent N-Boc-pyrrolidine, similar principles can be adapted for substituted pyrrolidines, allowing for the introduction of new substituents onto the ring system of (R)-1-Boc-3-aminopyrrolidine derivatives.

The following table summarizes key derivatization strategies for the pyrrolidine ring.

| Position | Reagent(s) | Transformation |

| N-1 | 1. Trifluoroacetic acid (TFA)2. Alkyl halide/Base | Boc deprotection followed by N-alkylation |

| N-1 | 1. Trifluoroacetic acid (TFA)2. Aryl halide/Palladium catalyst | Boc deprotection followed by N-arylation (Buchwald-Hartwig amination) |

| C-2/C-5 | 1. s-BuLi/(-)-Sparteine2. Electrophile (e.g., R-X) | Asymmetric lithiation-substitution |

Strategic Incorporation of the (R)-1-Boc-3-Aminopyrrolidine Scaffold into Advanced Chemical Structures for Research Purposes

The demand for enantiomerically pure compounds in chemical research continues to grow, driven by the need for molecules with precise three-dimensional structures. enamine.netnih.gov (R)-1-Boc-3-aminopyrrolidine serves as an essential chiral building block for this purpose, enabling the synthesis of complex molecular architectures from non-chiral starting materials through catalyst-controlled asymmetric reactions. researchgate.net

Its incorporation into larger molecules is a strategic choice to introduce a rigid, stereochemically defined element. This scaffold can orient appended functional groups in a specific spatial arrangement, which is a critical design element in various fields of chemical research.

Examples of its strategic use include:

Synthesis of Ligands for Catalysis: The chiral pyrrolidine framework can be incorporated into ligands used for asymmetric catalysis. The stereocenter helps create a chiral environment around a metal center, influencing the stereochemical outcome of the catalyzed reaction.

Construction of Peptidomimetics: The pyrrolidine ring serves as a constrained amino acid surrogate. Replacing a flexible peptide backbone segment with this rigid ring system can lock the molecule into a specific conformation.

Development of Molecular Probes: The scaffold is used to build complex molecules designed as probes to study chemical or biological systems. For example, it has been used to prepare histamine (B1213489) H3 receptor antagonists containing a pyrrolidin-3-yl-N-methylbenzamide moiety. sigmaaldrich.com The defined stereochemistry is crucial for ensuring specific interactions with other molecules.

The use of (R)-1-Boc-3-aminopyrrolidine provides a reliable method for introducing a chiral center, which is often more efficient than performing asymmetric reactions later in a complex synthesis or resolving a racemic mixture. enamine.net

Derivatization Chemistry and Scaffold Exploration Based on R 1 Boc 3 Aminopyrrolidine

Synthetic Pathways for N-Alkylation and N-Acylation of the Deprotected Amine

The primary amino group at the C3 position of (R)-1-Boc-3-aminopyrrolidine is a key site for derivatization. However, this first requires the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine (B122466) nitrogen. This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free (R)-3-aminopyrrolidine. Once deprotected, the now secondary amine of the pyrrolidine ring and the primary exocyclic amine can be selectively functionalized. For the purpose of this section, we will focus on the derivatization of the exocyclic primary amine, assuming the ring nitrogen is either re-protected or the reaction conditions are optimized for selectivity.

N-Alkylation

A common and effective method for the N-alkylation of the primary amino group is reductive amination. harvard.edumasterorganicchemistry.comwikipedia.orglibretexts.org This two-step, often one-pot, process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.orglibretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for the imine over the carbonyl starting material. harvard.edumasterorganicchemistry.com This method is highly versatile, allowing for the introduction of a wide range of alkyl and arylalkyl substituents. masterorganicchemistry.com

N-Acylation

The N-acylation of the deprotected amine is another fundamental transformation, leading to the formation of amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. semanticscholar.orgchemguide.co.uk When using acyl chlorides, the reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. semanticscholar.orgchemguide.co.uk Alternatively, standard peptide coupling reagents, for instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can be used to facilitate amide bond formation with carboxylic acids. researchgate.net

The following interactive table summarizes representative N-alkylation and N-acylation reactions of the deprotected (R)-3-aminopyrrolidine.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride, Triethylamine | Amide |

| N-Acylation | Carboxylic Acid, HBTU, DIPEA | Amide |

Modifications and Functionalization of the Pyrrolidine Ring System through Electrophilic and Nucleophilic Substitutions

Functionalization of the carbon framework of the pyrrolidine ring expands the structural diversity of molecules derived from (R)-1-Boc-3-aminopyrrolidine. Such modifications can be achieved through various substitution reactions.

Electrophilic Substitution

While the pyrrolidine ring is electron-rich, it is not aromatic and thus does not undergo classical electrophilic aromatic substitution. However, functionalization at the α-carbon to the nitrogen can be achieved. For instance, N-acyl pyrrolidines can undergo palladium-catalyzed arylation to introduce aryl groups at the 3-position. nih.govresearchgate.net This type of reaction often proceeds via a Mizoroki-Heck-type mechanism. nih.gov

Nucleophilic Substitution

Nucleophilic substitution reactions on the pyrrolidine ring typically require the pre-functionalization of a carbon atom with a suitable leaving group. For example, the hydroxyl group in 3-hydroxypyrrolidine, a close analogue of 3-aminopyrrolidine, can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. A similar strategy could be envisaged starting from (R)-1-Boc-3-aminopyrrolidine, where the amino group is first converted into a different functional group that can either act as a leaving group or facilitate substitution at an adjacent position. However, direct derivatization of chiral 3-hydroxypyrrolidine can lead to competitive derivatization at both the nitrogen and oxygen atoms. google.com

Design and Synthesis of Conformationally Restricted Analogues Derived from (R)-1-Boc-3-Aminopyrrolidine

Constraining the conformation of a molecule can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.govacs.orgresearchgate.net The pyrrolidine scaffold is flexible, exhibiting a "pseudorotation" that allows it to adopt various conformations. nih.govresearchgate.net Creating conformationally restricted analogues by introducing additional rings to form bicyclic systems is a common strategy in drug design. lookchem.comenamine.netosi.lv

(R)-1-Boc-3-aminopyrrolidine can serve as a chiral building block for the synthesis of such rigidified structures. One powerful method for constructing fused bicyclic pyrrolidines is the [3+2] cycloaddition reaction. lookchem.comenamine.net In this approach, an azomethine ylide, which can be generated from an aldehyde and an amino acid derivative, reacts with a dipolarophile (an alkene or alkyne) to form a five-membered pyrrolidine ring. By using a cyclic alkene as the dipolarophile, a fused bicyclic system can be constructed.

Another approach to creating bicyclic systems is through intramolecular reactions. For example, by introducing a reactive functional group at the exocyclic amine and another on the pyrrolidine ring, an intramolecular cyclization can be induced to form a bridged or fused ring system. The synthesis of bicyclic pyrrolidine derivatives has also been achieved by the reduction of N-substituted isoindole derivatives with reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net

The design of these conformationally restricted analogues often involves computational modeling to predict the most stable and biologically active conformations. The choice of the bridging or fusing ring size and substitution pattern allows for fine-tuning of the three-dimensional shape of the molecule to optimize its interaction with a specific target. nih.gov

Advanced Analytical and Spectroscopic Characterization for Research on R 1 Boc 3 Aminopyrrolidine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation in Research

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in the synthesis of (R)-1-Boc-3-aminopyrrolidine derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.netresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition, a crucial step in confirming the successful synthesis of a target compound. researchgate.net

In research settings, HRMS is employed to monitor the progress of a reaction. By analyzing small aliquots from the reaction mixture, chemists can track the disappearance of starting materials and the appearance of the desired product. This real-time monitoring allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Upon completion of a synthesis, HRMS serves as a definitive tool for product confirmation. The experimentally measured mass is compared against the theoretical mass calculated from the molecular formula. A close match between these values provides strong evidence for the formation of the intended derivative. This is particularly important when dealing with complex structures where multiple outcomes are possible. For instance, in the synthesis of a novel derivative, HRMS can differentiate between the desired product and potential isomers or byproducts that may have the same nominal mass but different elemental compositions.

Table 1: Example HRMS Data for a Hypothetical (R)-1-Boc-3-aminopyrrolidine Derivative Derivative: (R)-tert-butyl 3-(acetylamino)pyrrolidine-1-carboxylate

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Theoretical Mass [M+H]⁺ | 229.1547 |

| Observed Mass [M+H]⁺ | 229.1545 |

| Mass Accuracy (ppm) | -0.87 |

This interactive table illustrates how the minute difference between the theoretical and observed mass, measured in parts per million (ppm), confirms the elemental composition of the synthesized product.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise atomic connectivity and stereochemistry of a molecule. For complex derivatives of (R)-1-Boc-3-aminopyrrolidine, one-dimensional (1D) NMR spectra (¹H and ¹³C) can become crowded and difficult to interpret due to overlapping signals. omicsonline.orgresearchgate.net Multidimensional NMR techniques are essential for overcoming this challenge by spreading the signals across two dimensions, revealing correlations between different nuclei. omicsonline.org

Key 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out the proton frameworks within the pyrrolidine (B122466) ring and any attached substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals in the ¹³C spectrum based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu HMBC is crucial for connecting different molecular fragments, for example, linking a substituent to the correct position on the pyrrolidine ring or confirming the structure of complex side chains.

Together, these multidimensional NMR experiments provide a detailed molecular "blueprint," allowing researchers to piece together the complete structure of even highly complex derivatives with confidence.

Table 2: Representative NMR Assignments for a Derivative using 2D NMR Data Derivative: (R)-tert-butyl 3-(4-nitrobenzamido)pyrrolidine-1-carboxylate

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrrolidine-C2 | 3.50-3.70 (m) | 44.5 | C4, Boc C=O |

| Pyrrolidine-C3 | 4.60 (m) | 51.0 | C2, C4, Amide C=O |

| Pyrrolidine-C4 | 2.10-2.30 (m) | 31.0 | C3, C5 |

| Pyrrolidine-C5 | 3.30-3.50 (m) | 46.8 | C2, Boc C=O |

| Amide N-H | 8.50 (d) | - | Amide C=O, Pyrrolidine-C3 |

| Aromatic-C2'/C6' | 8.10 (d) | 129.0 | Aromatic-C4', Amide C=O |

This interactive table demonstrates how correlations from experiments like HMBC are used to assign specific proton and carbon signals to their respective positions in the molecule.

X-ray Crystallography of (R)-1-Boc-3-Aminopyrrolidine Derivatives for Absolute Configuration Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov While NMR and HRMS can define connectivity and composition, X-ray crystallography provides a definitive picture of the molecule's spatial arrangement in a crystalline state. This is particularly vital for chiral molecules like derivatives of (R)-1-Boc-3-aminopyrrolidine, as it provides incontrovertible proof of the absolute configuration at the stereocenter (the C3 position of the pyrrolidine ring). researchgate.net

The technique requires the formation of a high-quality single crystal of the compound. When this crystal is irradiated with X-rays, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of the spots in this pattern, a complete 3D model of the electron density of the molecule can be reconstructed.

For chiral molecules, specialized analysis of the diffraction data (utilizing anomalous dispersion) allows for the determination of the absolute structure, confirming whether the compound is the (R) or (S) enantiomer. researchgate.net This confirmation is essential in pharmaceutical development, where the biological activity of two enantiomers can differ significantly. The structural data obtained also reveals precise bond lengths, bond angles, and torsional angles, providing deep insight into the molecule's conformation. nih.gov

Table 3: Illustrative Crystallographic Data for a Chiral Pyrrolidine Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 8.2 Å, c = 11.3 Å |

| Flack Parameter | 0.02(3) |

| Resolution (Å) | 0.75 |

This interactive table presents typical data obtained from an X-ray diffraction experiment. A Flack parameter close to zero provides a high level of confidence in the assignment of the absolute configuration.

Computational and Theoretical Investigations of R 1 Boc 3 Aminopyrrolidine

Conformational Analysis and Energy Landscapes of (R)-1-Boc-3-Aminopyrrolidine Structures

The biological and chemical properties of cyclic molecules, including the pyrrolidine (B122466) ring in (R)-1-Boc-3-aminopyrrolidine, are intrinsically linked to their three-dimensional structure. The five-membered pyrrolidine ring is not planar and exists as a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. The presence of substituents—the N-Boc group and the 3-amino group—significantly influences the energy landscape and the population of these conformers.

Computational conformational analysis is employed to identify the stable geometries (local minima on the potential energy surface) and the energy barriers for interconversion between them. The N-Boc group, being sterically demanding, plays a crucial role. It can exist in two main rotameric states (syn- and anti-periplanar) relative to the pyrrolidine ring, each influencing the ring's pucker. Furthermore, the amino group at the C3 position can adopt either a pseudo-axial or pseudo-equatorial orientation.

The relative stability of these conformers is determined by a delicate balance of several factors:

Steric Hindrance: Repulsive interactions between the bulky Boc group and the amino group or ring hydrogens can destabilize certain conformations.

Torsional Strain: Eclipsing interactions between adjacent atoms on the ring influence the preferred pucker.

Stereoelectronic Effects: Interactions between orbitals, such as hyperconjugation, can stabilize specific arrangements. For instance, the gauche effect might favor conformations where the electronegative nitrogen atoms are in a gauche relationship.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amino group (donor) and the carbonyl oxygen of the Boc group (acceptor) can significantly stabilize certain geometries, restricting conformational freedom.

While a specific energy landscape for (R)-1-Boc-3-aminopyrrolidine is not extensively published, data from related N-substituted and 3-substituted pyrrolidines suggest a complex surface with multiple low-energy conformers. The global minimum energy structure is critical as it often represents the most populated state and the starting point for chemical reactions.

Table 1: Illustrative Conformational Energy Profile of a Substituted Pyrrolidine Ring This table is a generalized representation based on typical findings for substituted pyrrolidines and does not represent empirically measured data for (R)-1-Boc-3-aminopyrrolidine.

| Conformer | Ring Pucker | Substituent Orientation (e.g., 3-Amino) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|---|

| I | Envelope (C2-endo) | Pseudo-equatorial | 0.00 (Global Minimum) | Minimized steric clash, favorable stereoelectronics. |

| II | Twist (C1-C2) | Pseudo-equatorial | 0.5 - 1.5 | Slight increase in torsional strain. |

| III | Envelope (C3-exo) | Pseudo-axial | 1.0 - 2.5 | Potential for 1,3-diaxial interactions. |

| IV | Envelope (C2-endo) | Pseudo-axial | 2.0 - 4.0 | Increased steric hindrance, potential for stabilizing intramolecular H-bond. |

Density Functional Theory (DFT) Calculations on Reactivity and Transition States in Related Synthetic Transformations

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules, making it an invaluable tool for predicting chemical reactivity and elucidating reaction mechanisms. For a molecule like (R)-1-Boc-3-aminopyrrolidine, DFT can be applied to understand its behavior in various synthetic transformations, such as nucleophilic substitution at the amino group or reactions involving the pyrrolidine ring itself.

A key application of DFT is the calculation of reaction pathways and the identification of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the reaction rate. By mapping the entire reaction pathway, chemists can understand the feasibility of a proposed mechanism, predict the major products, and explain observed stereoselectivity.

While specific DFT studies on (R)-1-Boc-3-aminopyrrolidine are scarce, extensive research on the related N-Boc-pyrrolidine provides a clear example of the methodology. One of the most studied reactions is the asymmetric deprotonation (lithiation) at a carbon adjacent to the nitrogen, a key step in synthesizing substituted pyrrolidines. DFT calculations have been instrumental in explaining the role of chiral ligands, such as (-)-sparteine, in controlling the stereochemical outcome of this reaction.

These studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, pre-reaction complexes, transition states, and products.

Frequency Calculations: Confirming that reactants and products are true minima (no imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency corresponding to the bond-breaking/forming process).

Energy Calculation: Determining the electronic and Gibbs free energies of all species to construct a detailed energy profile of the reaction.

These calculations can reveal subtle, non-obvious interactions, such as the precise coordination of lithium to the Boc-carbonyl and the chiral ligand, which dictate the facial selectivity of the proton abstraction.

Table 2: Example DFT-Calculated Energy Profile for Asymmetric Lithiation of N-Boc-pyrrolidine Data is illustrative and based on findings from computational studies of N-Boc-pyrrolidine deprotonation, a transformation related to (R)-1-Boc-3-aminopyrrolidine.

| Reaction Step | Species | Calculated Relative Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Pre-reaction Complex | 0.0 | N-Boc-pyrrolidine complexed with s-BuLi and (-)-sparteine. |

| 2 | Transition State (pro-R) | +11.5 | Transition state for the removal of the pro-R proton. |

| 3 | Transition State (pro-S) | +13.0 | Transition state for the removal of the pro-S proton. |

| 4 | Product Complex | -5.0 | Lithiated pyrrolidine complexed with butane and (-)-sparteine. |

The lower activation energy for the pro-R pathway indicates it is kinetically favored, leading to the observed enantiomeric excess.

Molecular Dynamics Simulations of (R)-1-Boc-3-Aminopyrrolidine and its Interactions in Synthetic Environments

While quantum methods like DFT are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, providing insights into their interactions within a larger system, such as in solution or during binding events. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For (R)-1-Boc-3-aminopyrrolidine, MD simulations can be used to investigate several key aspects of its behavior in synthetic environments:

Solvation Effects: Understanding how solvent molecules (e.g., water, methanol (B129727), THF) arrange around the solute and how this solvent shell influences its conformational equilibrium and reactivity. The explicit representation of solvent can reveal specific hydrogen bonding networks or hydrophobic interactions.

Reagent Association: Simulating the initial, non-covalent association of (R)-1-Boc-3-aminopyrrolidine with another reactant or a catalyst in solution. This can help identify the predominant pre-reaction complexes that lead to the transition state.

Chiral Recognition: In enzyme-catalyzed reactions or chromatography, MD simulations can model the binding of (R)-1-Boc-3-aminopyrrolidine to a chiral pocket. By analyzing the interactions (e.g., hydrogen bonds, van der Waals contacts, electrostatic interactions) and calculating binding free energies, researchers can understand the basis for enantioselectivity.

An MD simulation provides a trajectory—a movie-like record of atomic positions over time. Analysis of this trajectory can yield valuable information on structural dynamics (e.g., root-mean-square deviation, RMSD), intermolecular interactions, and thermodynamic properties.

Table 3: Typical Setup and Outputs of a Molecular Dynamics Simulation This table outlines the general parameters for an MD simulation and is not specific to a published study on (R)-1-Boc-3-aminopyrrolidine.

| Parameter/Output | Typical Value/Description | Purpose |

|---|---|---|

| Input Parameters | ||

| Force Field | AMBER, CHARMM, OPLS | A set of equations and parameters used to calculate the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicit representation of solvent molecules in a simulation box. |

| System Size | ~10,000 - 100,000 atoms | Includes the solute, solvent, and any ions. |

| Simulation Time | 100 ns - 1 µs | The duration over which the system's dynamics are simulated. |

| Temperature/Pressure | 298 K / 1 atm | Kept constant to simulate standard laboratory conditions (NPT ensemble). |

| Output Analysis | ||

| RMSD (Å) | 1-3 Å (for stable systems) | Root-Mean-Square Deviation; measures the average change in atomic positions from a reference structure, indicating structural stability. |

| Hydrogen Bonds | Number vs. Time | Identifies the formation and breaking of specific hydrogen bonds between solute and solvent or other molecules. |

| Binding Free Energy (kcal/mol) | e.g., MM/PBSA, MM/GBSA | Methods to estimate the strength of binding between two molecules. |

| Radial Distribution Function | g(r) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point. |

Emerging Trends and Future Research Perspectives on Chiral Aminopyrrolidine Scaffolds

Development of Sustainable and Greener Synthetic Approaches for (R)-1-Boc-3-Aminopyrrolidine

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgresearchgate.net Traditional synthetic routes often rely on harsh reagents and organic solvents, prompting the development of more sustainable alternatives for producing chiral aminopyrrolidines.

A significant advancement in this area is the adoption of biocatalysis. mdpi.com Enzymes, operating under mild aqueous conditions, offer high chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral aminopyrrolidines, several enzymatic strategies are being explored:

Transaminases (ATAs): These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, such as N-Boc-3-pyrrolidinone, to directly yield the desired (R)- or (S)-aminopyrrolidine with high enantiomeric excess. nih.govrsc.org

Imine Reductases (IREDs): IREDs can be used for the reductive amination of ketones, providing a greener alternative to metal hydride reducing agents. mdpi.com

Kinetic Resolution: Enzymes can be used for the kinetic resolution of a racemic mixture of aminopyrrolidines, selectively reacting with one enantiomer and allowing for the separation of the other. nih.gov

One innovative approach combines regioselective photooxyfunctionalization to create N-Boc-3-pyrrolidinone from N-Boc-pyrrolidine, followed by a one-pot, stereoselective biocatalytic transamination to produce the final chiral amine. nih.gov Furthermore, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)-H amination of organic azides, providing a novel biocatalytic route to construct chiral pyrrolidine (B122466) rings. escholarship.orgnih.gov

The replacement of volatile organic compounds (VOCs) with greener solvents is another key aspect of sustainable synthesis. Water is an ideal solvent for many biocatalytic and some organocatalytic reactions. unibo.it Research into catalyst-free, three-component domino reactions in ethanol-water mixtures has shown promise for creating complex pyrrolidine-fused spirooxindoles, highlighting a move towards more environmentally friendly reaction media. rsc.org

| Parameter | Conventional Methods | Greener/Emerging Methods |

|---|---|---|

| Catalysts | Stoichiometric reagents, heavy metal catalysts | Biocatalysts (enzymes), organocatalysts |

| Solvents | Chlorinated hydrocarbons, volatile organic compounds | Water, ethanol/water mixtures, ionic liquids |

| Reaction Conditions | High temperatures, harsh pH | Ambient temperature, neutral pH |

| Selectivity | Often requires protecting groups and multiple steps | High stereoselectivity and regioselectivity in a single step |

| Waste Profile | Significant generation of hazardous waste | Reduced waste, biodegradable catalysts and solvents |

Integration of Flow Chemistry and Continuous Processing in its Synthesis and Derivatization

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch manufacturing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and improved scalability. vapourtec.com

The application of flow chemistry is particularly advantageous for the multi-step synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov For the synthesis and derivatization of (R)-1-Boc-3-aminopyrrolidine, flow processing offers several potential benefits:

Enhanced Safety: Many synthetic steps, such as hydrogenations or reactions involving azides, are hazardous on a large scale in batch reactors. Flow reactors, with their small reaction volumes, significantly mitigate these risks. vapourtec.com

Improved Efficiency and Scalability: A highly diastereoselective continuous flow protocol has been developed to create a library of α-chiral pyrrolidines with reaction times as short as 150 seconds. This method was successfully applied to the gram-scale synthesis of an intermediate for a κ-opioid receptor antagonist. rsc.org

Process Intensification: Chemoenzymatic cascades can be integrated into continuous-flow systems. For example, a flow system for synthesizing chiral fluorinated amines achieved a 35-fold enhancement in space-time yield compared to the batch process and demonstrated high operational stability. acs.org

While a dedicated flow synthesis for (R)-1-Boc-3-aminopyrrolidine citrate (B86180) is not yet widely published, the successful application of this technology to similar chiral amines and complex pyrrolidines demonstrates its immense potential for both the primary synthesis and subsequent derivatization steps, such as N-alkylation or acylation, in a streamlined, automated fashion. nih.govrsc.org

Exploration of Novel Catalytic Systems for the Asymmetric Synthesis and Functionalization of Pyrrolidines

The development of novel catalytic systems is at the heart of modern organic synthesis, enabling the efficient and highly selective construction of chiral molecules like substituted pyrrolidines. mdpi.comnih.gov Research in this area is broad, encompassing organocatalysis, metal-mediated catalysis, and biocatalysis.

Organocatalysis: Since the discovery of proline's ability to catalyze asymmetric aldol (B89426) reactions, pyrrolidine-based organocatalysts have become a central tool in synthesis. mdpi.comnih.gov Modifications of the pyrrolidine scaffold are a key strategy for developing new catalysts. unibo.itnih.gov

Bifunctional Catalysts: Prolinamides derived from chiral amino alcohols or diamines act as bifunctional catalysts, using hydrogen bonding to control stereoselectivity in aldol and Michael additions. unibo.itnih.gov

Steric Control: Introducing bulky substituents onto the pyrrolidine ring, such as at the C2 or C5 positions, can enhance steric hindrance on one face of an iminium ion intermediate, thereby improving enantioselectivity in reactions like Michael additions. rsc.orgbeilstein-journals.orgnih.gov

Custom-Made Catalysts: Chiral anthranilic pyrrolidine catalysts have been developed for highly stereoselective Michael reactions, where stereocontrol is governed by both steric hindrance and hydrogen-bonding. rsc.org

Metal Catalysis: Transition metal catalysts offer powerful and often unique pathways for pyrrolidine synthesis and functionalization.

Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-H functionalization and cycloadditions. Using chiral phosphoric acids as ligands, Pd(II) can catalyze the enantioselective α-C–H coupling of pyrrolidines with aryl boronic acids. nih.gov Palladium is also central to asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines to form functionalized pyrrolidines with excellent yield and selectivity. nih.gov Furthermore, Pd-catalyzed C(sp³)–H arylation can selectively form cis-3,4-disubstituted pyrrolidines. acs.org

Rhodium Catalysis: Rhodium catalysts are effective for C-H insertion and functionalization. acs.org Dirhodium tetracarboxylate catalysts enable the synthesis of complex β-arylpyrrolidines via intermolecular allylic C(sp³)–H functionalization. acs.org Rhodium complexes have also been used to catalyze the cyclization of unsaturated amines and [3+2] cycloadditions of vinylaziridines to yield functionalized pyrrolidines. americanelements.comdocumentsdelivered.com

| Catalyst Type | Metal/Core Scaffold | Key Transformation | Selectivity Achieved |

|---|---|---|---|

| Organocatalyst | cis-2,5-disubstituted Pyrrolidine | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Up to >99% ee rsc.org |

| Metal Catalyst | Palladium(II) with Chiral Phosphoric Acid | Enantioselective α-C(sp³)–H arylation of thioamides | Up to 98:2 er nih.gov |

| Metal Catalyst | Rhodium(II) | Intermolecular allylic C(sp³)–H functionalization | Up to 81% ee acs.org |

| Metal Catalyst | Palladium(0) with Phosphoramidite Ligands | [3+2] Cycloaddition of TMM with imines | Excellent yields and selectivities nih.gov |

| Biocatalyst | Engineered Cytochrome P411 | Intramolecular C(sp³)–H amination (nitrene insertion) | Good enantioselectivity escholarship.org |

Potential for (R)-1-Boc-3-Aminopyrrolidine in the Development of New Chemical Reactions and Methodologies

(R)-1-Boc-3-aminopyrrolidine is not just a precursor to target molecules but also a versatile scaffold for the development of new chemical tools and methodologies. nordmann.globalsigmaaldrich.com Its rigid, chiral structure and the presence of two distinct nitrogen atoms (one protected as a carbamate, the other a free primary amine) make it an ideal starting point for creating novel organocatalysts and ligands.

The primary amine of (R)-1-Boc-3-aminopyrrolidine can be readily functionalized to install a variety of catalytic moieties. For example, it can be used to prepare prolinamide-type structures or to attach hydrogen-bond donors like ureas, thioureas, or sulfonamides. unibo.it These new, more complex pyrrolidine derivatives can then be evaluated as catalysts in a range of asymmetric transformations, including:

Michael Additions: The development of novel catalysts for the conjugate addition of aldehydes or ketones to nitroolefins is an active area of research, and new pyrrolidine-based catalysts are constantly being tested for this purpose. beilstein-journals.orgnih.govrsc.org

Aldol and Mannich Reactions: As derivatives of proline, these new catalysts are prime candidates for catalyzing classic C-C bond-forming reactions. mdpi.comresearchgate.net

Cycloadditions: The pyrrolidine core can serve as the chiral backbone for catalysts designed to control the stereochemical outcome of [3+2] or Diels-Alder cycloadditions. nih.govresearchgate.net

Furthermore, the aminopyrrolidine scaffold can be incorporated into more complex architectures like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). bohrium.com By using a pyrrolidine-functionalized linker in the synthesis of these porous materials, it is possible to create heterogeneous catalysts that combine the high selectivity of homogeneous organocatalysts with the ease of separation and recyclability of solid-supported catalysts. bohrium.com These materials have potential applications in size-selective catalysis and enantioselective adsorption. bohrium.com

The use of (R)-1-Boc-3-aminopyrrolidine as a foundational element in fragment-based drug design and for the creation of compound libraries is also a significant area of potential. Its structure provides a well-defined three-dimensional shape that can be elaborated upon to explore chemical space efficiently, as demonstrated in the synthesis of novel pyrrolidinone scaffolds with antibacterial activity. hbku.edu.qa

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (R)-1-Boc-3-Aminopyrrolidine citrate that influence experimental design?

- Answer : Key properties include:

- Molecular Weight : 186.25 g/mol (C₉H₁₈N₂O₂) .

- Density : 1.022–1.098 g/cm³, affecting solvent selection for reactions .

- Stability : Store at 2–8°C to prevent decomposition; sensitive to moisture and heat .

- Chirality : The (R)-enantiomer requires strict control during synthesis to avoid racemization .

- Methodological Tip : Use chiral HPLC or polarimetry to verify enantiomeric purity during synthesis .

Q. How is this compound synthesized, and what purification methods ensure high yield?

- Answer :

- Synthesis : Boc-protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data for this compound?

- Answer :

- Contradiction Source : Variability in citrate clearance rates under physiological conditions (e.g., pH, enzyme activity) .

- Resolution Strategy :

Standardize assay conditions (e.g., plasma pH 7.4, 37°C) .

Use isotopically labeled citrate to track metabolic pathways via LC-MS .

Cross-validate findings with in vivo models (e.g., rodent pharmacokinetics) .

Q. What methodologies are recommended for studying the role of (R)-1-Boc-3-Aminopyrrolidine in H₃ receptor antagonism?

- Answer :

- Receptor Binding Assays : Radioligand displacement (³H-histamine) with HEK-293 cells expressing H₃ receptors .

- Functional Antagonism : Measure cAMP accumulation via ELISA in response to histamine stimulation .

- Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to map interactions with the receptor’s pyrrolidin-3-yl-N-methylbenzamide binding site .

Q. How should researchers design experiments to assess chiral integrity in this compound under varying pH conditions?

- Answer :

- Experimental Design :

Prepare buffered solutions (pH 3–9) and incubate the compound at 37°C .

Periodically sample and analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Methodological Frameworks

Q. How can the PICOT framework be applied to formulate research questions about this compound?

- Answer :

- Population (P) : Specific cell lines (e.g., neuronal SH-SY5Y) or animal models .

- Intervention (I) : Dose-dependent exposure to the compound .

- Comparison (C) : Wild-type vs. H₃ receptor knockout models .

- Outcome (O) : Receptor binding affinity (Kd) or metabolic half-life (t₁/₂) .

- Time (T) : Acute (24h) vs. chronic (7-day) exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.